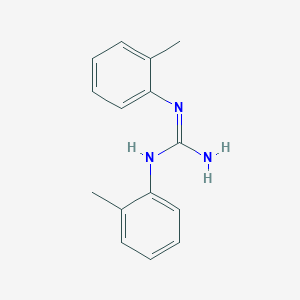
1,3-Di-o-tolilguanidina
Descripción general
Descripción
Ditolylguanidine, also known as 1,3-Di-o-tolylguanidine, is a chemical compound with the molecular formula C15H17N3. It is a sigma receptor agonist, which means it binds to sigma receptors in the brain and other tissues. Sigma receptors are involved in various physiological processes, including neuroprotection, modulation of neurotransmitter release, and regulation of ion channels. Ditolylguanidine has been studied for its neuroprotective and antidepressant effects, as well as its ability to potentiate the effects of NMDA antagonists .
Mecanismo De Acción
Ditolylguanidine exerts its effects primarily through its interaction with sigma receptors. Sigma receptors are a class of proteins that modulate various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. Ditolylguanidine binds to both sigma-1 and sigma-2 receptor subtypes with equal affinity. Activation of sigma receptors by ditolylguanidine leads to neuroprotective effects, modulation of neurotransmitter systems, and potentiation of NMDA receptor antagonists .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Di-o-tolylguanidine has several advantages for lab experiments, including its high potency and selectivity for sigma-1 receptors and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, 1,3-Di-o-tolylguanidine has been reported to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 1,3-Di-o-tolylguanidine. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1,3-Di-o-tolylguanidine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another potential application is in the treatment of pain and inflammation. 1,3-Di-o-tolylguanidine has been shown to have analgesic and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent for these conditions. Finally, 1,3-Di-o-tolylguanidine may have potential as a tool for studying the sigma-1 receptor and its role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Ditolylguanidine has a wide range of scientific research applications:
Chemistry: In chemistry, ditolylguanidine is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: In biological research, ditolylguanidine is studied for its effects on sigma receptors and its potential neuroprotective properties.
Medicine: In medicine, ditolylguanidine is investigated for its potential therapeutic effects, including its antidepressant and neuroprotective properties. It has shown promise in preclinical studies for the treatment of neurodegenerative diseases and depression.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,3-Di-o-tolylguanidine acts as a selective sigma receptor agonist, interacting with both sigma-1 and sigma-2 receptor subtypes. These receptors are involved in modulating neurotransmitter release, ion channel activity, and cellular signaling pathways. The compound binds to these receptors with high affinity, influencing the activity of dopamine and other neurotransmitters. Additionally, 1,3-Di-o-tolylguanidine has been shown to potentiate the effects of NMDA antagonists, further highlighting its role in biochemical reactions .
Cellular Effects
1,3-Di-o-tolylguanidine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving calcium influx and protein kinase C activation. The compound’s interaction with sigma receptors leads to neuroprotective effects, reducing intracellular calcium dysregulation during ischemic conditions . Furthermore, 1,3-Di-o-tolylguanidine has been shown to alter gene expression and cellular metabolism, contributing to its antidepressant and neuroprotective properties .
Molecular Mechanism
At the molecular level, 1,3-Di-o-tolylguanidine exerts its effects primarily through binding interactions with sigma receptors. This binding modulates the activity of various ion channels and neurotransmitter systems, leading to changes in cellular signaling and gene expression. The compound’s ability to potentiate NMDA antagonist effects suggests a role in modulating glutamatergic neurotransmission. Additionally, 1,3-Di-o-tolylguanidine has been shown to inhibit certain enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Di-o-tolylguanidine have been observed to change over timeStudies have shown that prolonged exposure to 1,3-Di-o-tolylguanidine can lead to sustained neuroprotective effects, although the exact mechanisms of its stability and degradation remain to be fully elucidated .
Dosage Effects in Animal Models
The effects of 1,3-Di-o-tolylguanidine vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and antidepressant effects without significant adverse effects. At higher doses, 1,3-Di-o-tolylguanidine can induce hypothermia and ataxia, indicating potential toxicity. The threshold for these effects varies depending on the route of administration and the specific animal model used .
Metabolic Pathways
1,3-Di-o-tolylguanidine is involved in several metabolic pathways, including its rapid absorption, distribution, metabolism, and excretion. Following oral administration, the compound is quickly absorbed by the gastrointestinal tract and distributed throughout the body. It is metabolized into several major and minor metabolites, which are then excreted in urine and feces. The biological half-life of 1,3-Di-o-tolylguanidine in animal models has been reported to be approximately 10 hours .
Transport and Distribution
Within cells and tissues, 1,3-Di-o-tolylguanidine is transported and distributed through various mechanisms. The compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It interacts with specific transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of 1,3-Di-o-tolylguanidine is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .
Subcellular Localization
1,3-Di-o-tolylguanidine exhibits specific subcellular localization, which is essential for its activity and function. The compound is known to localize to cellular compartments where sigma receptors are abundant, such as the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct 1,3-Di-o-tolylguanidine to these specific organelles. The subcellular distribution of the compound plays a critical role in its ability to modulate cellular processes and exert its biochemical effects .
Métodos De Preparación
Ditolylguanidine can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with cyanamide under acidic conditions to form the intermediate N,N’-di-o-tolylurea. This intermediate is then treated with phosphorus oxychloride to yield ditolylguanidine. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial production methods for ditolylguanidine may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications .
Análisis De Reacciones Químicas
Ditolylguanidine undergoes various chemical reactions, including:
Oxidation: Ditolylguanidine can be oxidized to form corresponding N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of ditolylguanidine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Ditolylguanidine can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Ditolylguanidine is unique in its ability to bind to both sigma-1 and sigma-2 receptors with equal affinity. Similar compounds include:
Aptiganel: Another sigma receptor agonist with neuroprotective properties.
Memantine: An NMDA receptor antagonist that also interacts with sigma receptors.
SKF-10,047: A selective sigma-1 receptor agonist with similar neuroprotective effects.
Compared to these compounds, ditolylguanidine’s non-selective binding to both sigma receptor subtypes makes it a versatile tool for studying sigma receptor functions and potential therapeutic applications .
Propiedades
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUROKCUBTKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41130-39-6 (hydrochloride) | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2026606 | |
| Record name | 1,3-Di-o-tolylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline] | |
| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5465 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM | |
| Record name | SID57264422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 @ 20 °C/4 °C | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER, CRYSTALS FROM DILUTED ALC | |
CAS RN |
97-39-2 | |
| Record name | Di-o-tolylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-methylphenyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-tolylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-o-tolylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Di-o-tolylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-o-tolylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DI-O-TOLYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL2P01I17O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C | |
| Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)


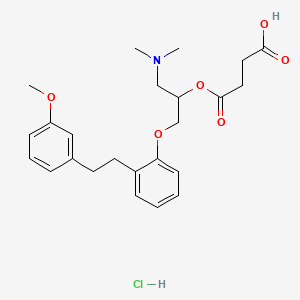
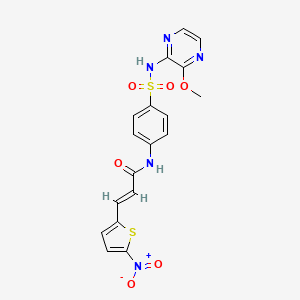

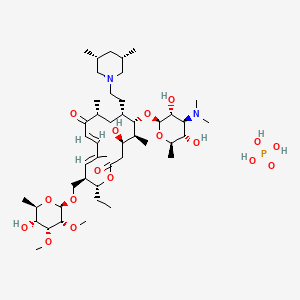
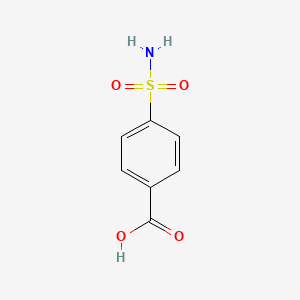


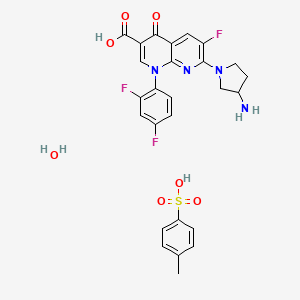
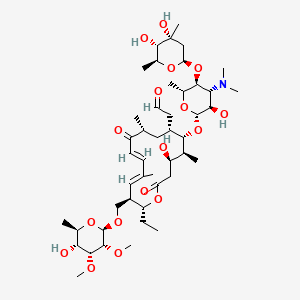
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)
